molecular formula C17H19FN4O4S B2563375 6-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide CAS No. 2034454-03-8

6-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide

Cat. No.: B2563375
CAS No.: 2034454-03-8
M. Wt: 394.42
InChI Key: ROCZKUKFWCSRIA-UHFFFAOYSA-N
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Description

  • Synthesize 6-fluoro-3-methylbenzothiadiazole via nitration and subsequent reduction.

  • Oxidize the resulting amine with suitable reagents to form the corresponding 2,2-dioxide.

  • Formation of the Target Compound:

    • Couple the benzothiadiazole moiety with the ethyl nicotinamide derivative using alkylation reactions under anhydrous conditions to achieve the final compound.

  • Industrial Production Methods

    Industrially, the production of this compound would involve the optimization of reaction conditions for higher yield and purity. This includes the selection of appropriate catalysts, solvents, and temperature control to ensure efficient synthesis.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 6-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide typically involves the following steps:

    • Formation of the Nicotinamide Derivative:

      • Starting with nicotinic acid, convert it to nicotinoyl chloride using thionyl chloride.

      • React nicotinoyl chloride with ethanol to yield ethyl nicotinate.

      • Transform ethyl nicotinate to the corresponding ethyl nicotinamide.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the ethyl group and the methyl substituent on the benzothiadiazole ring.

    • Reduction:

      • Reduction reactions may target the nitro groups and convert them to amines.

    Common Reagents and Conditions:

    • Oxidizing Agents: Potassium permanganate, chromium trioxide.

    • Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    • Solvents: Dimethyl sulfoxide, dichloromethane.

    Major Products Formed:

    • Oxidation products include carboxylic acids and aldehydes.

    • Reduction products often result in the formation of primary amines.

    • Substitution reactions yield derivatives with altered functional groups.

    Scientific Research Applications

    Chemistry:

    • Serves as an intermediate in the synthesis of complex organic molecules.

    • Used in the development of novel catalysts and ligands.

    Biology:

    • Functions as a probe to study biochemical pathways and protein-ligand interactions.

    • Applied in the design of enzyme inhibitors for research purposes.

    Medicine:

    • Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry:

    • Utilized in the production of specialty chemicals and advanced materials.

    • Plays a role in the development of novel polymers and dyes.

    Mechanism of Action

    Molecular Targets and Pathways:

    • The compound interacts with specific enzymes and receptors, modulating their activity.

    • Engages in covalent and non-covalent interactions with target proteins, affecting cellular signaling pathways.

    Pathways Involved:

    • Inhibition of key enzymes involved in inflammatory processes.

    • Modulation of pathways related to cell proliferation and apoptosis.

    Comparison with Similar Compounds

    • 6-methoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide: Similar structure but with a methoxy group instead of an ethoxy group.

    • N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide: Lacks the ethoxy substituent.

    Unique Features:

    • The presence of the ethoxy group provides distinct steric and electronic effects, influencing the compound's reactivity and interaction with molecular targets.

    • The combination of the fluoro and ethoxy substituents with the benzothiadiazole ring offers a unique platform for diversified chemical reactivity and potential biological activities.

    This compound showcases how thoughtful design in synthetic chemistry can lead to diverse applications across various fields.

    Properties

    IUPAC Name

    6-ethoxy-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]pyridine-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H19FN4O4S/c1-3-26-16-7-4-12(11-20-16)17(23)19-8-9-22-15-10-13(18)5-6-14(15)21(2)27(22,24)25/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ROCZKUKFWCSRIA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=NC=C(C=C1)C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H19FN4O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    394.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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